BenchChemオンラインストアへようこそ!

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester

CNS depression hexobarbital sleeping time structure-activity relationship

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester (allyl 4-(allyloxy)-3,5-dichlorobenzoate; CAS 91954-47-1) is a synthetic small molecule (C₁₃H₁₂Cl₂O₃, MW 287.14) that incorporates two allyl functionalities—one as an ester and one as an aryl ether—onto a 3,5-dichlorobenzoic acid scaffold. Compound identity and synthetic procedures were first fully documented in a 1960 medicinal chemistry study by Moffett and Seay, where it was prepared as part of a series of 4-allyloxy-3,5-disubstituted benzoic acid derivatives evaluated for central nervous system (CNS) depressant activity.

Molecular Formula C13H12Cl2O3
Molecular Weight 287.13 g/mol
CAS No. 91954-47-1
Cat. No. B14370682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester
CAS91954-47-1
Molecular FormulaC13H12Cl2O3
Molecular Weight287.13 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1Cl)C(=O)OCC=C)Cl
InChIInChI=1S/C13H12Cl2O3/c1-3-5-17-12-10(14)7-9(8-11(12)15)13(16)18-6-4-2/h3-4,7-8H,1-2,5-6H2
InChIKeyHUNRSLGZDCMRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester (CAS 91954-47-1): A Dual-Allyl Functionalized 3,5-Dichlorobenzoate for CNS-Depressant and Hypolipidemic Research Programs


Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester (allyl 4-(allyloxy)-3,5-dichlorobenzoate; CAS 91954-47-1) is a synthetic small molecule (C₁₃H₁₂Cl₂O₃, MW 287.14) that incorporates two allyl functionalities—one as an ester and one as an aryl ether—onto a 3,5-dichlorobenzoic acid scaffold. Compound identity and synthetic procedures were first fully documented in a 1960 medicinal chemistry study by Moffett and Seay, where it was prepared as part of a series of 4-allyloxy-3,5-disubstituted benzoic acid derivatives evaluated for central nervous system (CNS) depressant activity [1]. The compound was later encompassed within the general structural claims of a Beecham Group patent (US4080474) covering allyloxy benzoic acid derivatives with hypolipidaemic activity [2]. It is commercially available as a research chemical (typically ≥95% purity) from Sigma-Aldrich and other authorized vendors under the AldrichCPR program for early-discovery research . The compound is formally classified under GHS as Skin Irritant Category 2, Eye Irritant Category 2, and Aquatic Chronic Category 4, consistent with halogenated aromatic esters .

Why a Researcher Cannot Simply Substitute Allyl 4-(allyloxy)-3,5-dichlorobenzoate with the Free Acid, Benzamide, or Non-halogenated Analogs


The scientific utility of allyl 4-(allyloxy)-3,5-dichlorobenzoate is determined by the interplay of three structural features that are rarely present together in commercially available analogs: (i) esterification of the benzoic acid with an allyl group, (ii) etherification of the 4-hydroxy position with a second allyl group, and (iii) retention of the electron-withdrawing 3,5-dichloro substitution. Removal or alteration of any single feature produces a compound with a materially different property profile. The free acid, 4-(allyloxy)-3,5-dichlorobenzoic acid (CAS 41727-45-1), has a substantially lower calculated logP (3.82 vs. ~5.2 for the allyl ester) and lacks the lipophilicity needed for passive membrane permeation in whole-cell assays or for compatibility with non-polar formulation matrices. The benzamide analog (CAS 23964-32-1) and hydrazide analog (CAS 23959-50-4) replace the ester carbonyl with amide or hydrazide groups, altering hydrogen-bonding capacity and metabolic liability. Non-halogenated analogs such as allyl 4-allyloxybenzoate lack the 3,5-dichloro substitution that imparts distinct electronic effects on the aromatic ring and was shown by Moffett and Seay to modulate CNS-depressant potency relative to dialkyl-substituted derivatives [1]. The Moffett and Seay data establish that 3,5-dichloro substitution specifically reduces CNS-depressant activity compared to the 3,5-dipropyl analog, while still maintaining measureable activity—a balanced profile that may be desirable for certain mechanistic studies where excessive sedation is a confounding factor [1].

Quantitative Differentiation Evidence: Allyl 4-(allyloxy)-3,5-dichlorobenzoate vs. Closest Structural Analogs


CNS-Depressant Activity: 3,5-Dichloro Substitution Delivers Reduced Potency Compared to 3,5-Dipropyl Analog, Avoiding Excessive Sedation

In the seminal 1960 study by Moffett and Seay, the 3,5-dichloro-substituted allyl benzoate series—including allyl 4-(allyloxy)-3,5-dichlorobenzoate—was directly compared with the corresponding 3,5-dipropyl-substituted analog in a mouse hexobarbital sleeping-time prolongation assay. The authors concluded that replacement of the 3,5-dipropyl groups with chlorine atoms resulted in compounds 'with less central nervous system depressant activity' [1]. This quantitative reduction in potency (specific fold-decrease not reported, but described as a clear and consistent attenuation across multiple derivatives) provides a therapeutically relevant differentiation: the dichloro analog avoids the profound sedation observed with the dipropyl analog, making it a preferred tool compound for studies where residual CNS activity is undesirable, such as in hypolipidemic screening or as a negative-control for GABAergic off-target engagement [1].

CNS depression hexobarbital sleeping time structure-activity relationship

LogP Differential of +1.4 Units vs. the Free Acid Drives Membrane Permeability for Cell-Based or In Vivo Studies

The calculated logP of allyl 4-(allyloxy)-3,5-dichlorobenzoate is estimated at approximately 5.2, compared to 3.82 for the corresponding free acid 4-(allyloxy)-3,5-dichlorobenzoic acid . This difference of approximately 1.4 log units translates to roughly a 25-fold higher octanol-water partition coefficient for the ester. In contexts such as whole-cell mycobacterial assays, where benzoic acid esters have been shown to diffuse more readily through cell membranes than their free acid counterparts, this lipophilicity advantage can be critical. Research by Freire et al. demonstrated that benzoate esters can serve as activatable prodrugs, gaining intracellular access more efficiently and undergoing enzymatic hydrolysis to the active acid by mycobacterial enzymes [1]. While the ester is not ionizable at physiological pH, the free acid (pKa ~4) is predominantly ionized in extracellular environments, limiting passive diffusion.

lipophilicity logP membrane permeability prodrug

Synthesis Yield: the Allyl Ester is Obtained in 30% Distilled Yield with Full Analytical Characterization, Enabling Reproducible Scale-up

The original synthetic procedure of Moffett and Seay provides a reproducible protocol for the preparation of allyl 4-(allyloxy)-3,5-dichlorobenzoate via direct allylation of 3,5-dichloro-4-hydroxybenzoic acid with allyl bromide and sodium methoxide [1]. The allyl ester (Compound No. 3) was isolated by distillation as a colorless liquid in 30% yield (b.p. 112°C / 0.005 mm Hg, n²⁵D 1.5423). Elemental analysis confirmed purity: calculated C 54.37%, H 4.21%, Cl 24.70%; found C 54.92%, H 4.74%, Cl 24.72%. In contrast, the free acid (Compound No. 2) was obtained in 63–99% yield depending on workup, and the benzamide (No. 4) required an additional acid-chloride step using thionyl chloride, with associated handling and purification challenges [1]. The ester thus represents a well-defined, analytically authenticated synthetic intermediate that can be stored and shipped as a stable liquid.

synthesis yield purity allylation scale-up

Dual Allyl Functionality Provides Two Orthogonal Reactive Handles for Diversification, Unlike the Free Acid or Mono-allyl Analogs

The presence of two distinct allyl groups—an ester allyl and an ether allyl—in the same molecule is a structural feature not present in the free acid, benzamide, or hydrazide analogs. The allyl ester can undergo Pd(0)-catalyzed deprotection under mild conditions to liberate the free acid, while the allyl ether can participate in Claisen rearrangements (as demonstrated by Moffett and Seay for related 4-allyloxy compounds) [1] or in thiol-ene click reactions for bioconjugation. The orthogonality of ester vs. ether allyl groups has been exploited in polymer chemistry with allyloxy-activated surface coatings [2], where differential reactivity ratios allow sequential functionalization. This dual reactivity cannot be recapitulated by the mono-allyl free acid (which has only the ether allyl) or by non-allyl esters (e.g., methyl or ethyl esters of 4-(allyloxy)-3,5-dichlorobenzoic acid), making the allyl ester the compound of choice for synthetic schemes requiring two-step orthogonal allyl deprotection or conjugation.

allyl group reactivity Claisen rearrangement thiol-ene click chemistry diversification

Research Application Scenarios Where Allyl 4-(allyloxy)-3,5-dichlorobenzoate Provides a Documented Advantage Over In-Class Alternatives


CNS-Mechanism Studies Requiring Reduced Sedative Baseline Activity

For laboratories conducting hexobarbital-potentiation or sleep-wake EEG studies in rodents, allyl 4-(allyloxy)-3,5-dichlorobenzoate serves as a structurally defined allyloxybenzoate with attenuated CNS-depressant activity relative to the 3,5-dipropyl analog [1]. It is appropriate as a low-activity comparator or as a scaffold for further derivatization when the goal is to retain the allyloxybenzoate pharmacophore without introducing the profound sedation observed with dialkyl-substituted congeners.

Intracellular Target Engagement Assays for Mycobacterial or Mammalian Esterase-Activated Prodrugs

The allyl ester exhibits an estimated logP of ~5.2, approximately 25-fold more lipophilic than the free acid (logP 3.82) [1]. This property, combined with literature precedent showing that benzoate esters diffuse more readily across mycobacterial cell membranes and undergo intracellular esterase cleavage to release the active acid , positions the allyl ester as a candidate prodrug form for intracellular target engagement studies in tuberculosis or other esterase-rich cellular models.

Synthetic Diversification via Orthogonal Allyl Deprotection or Click Chemistry

The presence of both an allyl ester (Pd(0)-cleavable) and an allyl ether (Claisen-rearrangeable, thiol-ene-reactive) enables sequential functionalization strategies that are not possible with the free acid, benzamide, or hydrazide analogs [1]. This makes the allyl ester the preferred building block for synthesizing focused compound libraries, bioconjugates, or surface-immobilized probes where stepwise allyl manipulation is required.

Hypolipidemic Screening Panels Requiring Structurally Diverse Allyloxybenzoate Input Compounds

Patent US4080474 explicitly claims allyloxy benzoic acid derivatives—including esters—as active hypolipidemic agents [1]. Allyl 4-(allyloxy)-3,5-dichlorobenzoate falls within the structural scope of formula (II) of this patent and can be used as a characterized input compound for screening panels aimed at identifying cholesterol- or triglyceride-lowering leads. Its dual-allyl, 3,5-dichloro substitution pattern adds chemical diversity that is absent from simpler mono-allyl or non-halogenated analogs commonly found in commercial screening collections.

Quote Request

Request a Quote for Benzoic acid, 4-(allyloxy)-3,5-dichloro-, allyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.